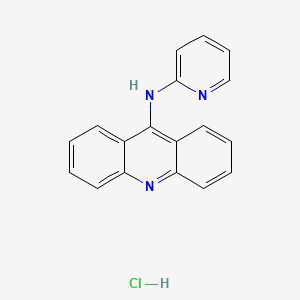
N-(Pyridin-2-yl)acridin-9-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-2-yl)acridin-9-amine hydrochloride: is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-yl)acridin-9-amine hydrochloride typically involves the reaction of acridine with pyridine derivatives under specific conditions. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized to yield acridone derivatives . Another method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule to synthesize 9-acylaminoacridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic reduction, nucleophilic substitution, and cyclization reactions, followed by purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-2-yl)acridin-9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Catalytic hydrogenation using metal catalysts like palladium or platinum is often employed.
Substitution: Nucleophilic reagents such as amines and amides are used under conditions that facilitate the substitution reaction.
Major Products Formed: The major products formed from these reactions include various acridine derivatives with enhanced biological activities, such as improved anticancer, antimicrobial, and antiviral properties .
Scientific Research Applications
N-(Pyridin-2-yl)acridin-9-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)acridin-9-amine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase . This intercalation leads to the inhibition of DNA replication and transcription, resulting in the suppression of cancer cell growth and proliferation . Additionally, the compound’s interaction with acetylcholinesterase makes it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
Acridin-9-amine: Another acridine derivative with similar biological activities, including anticancer and antimicrobial properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer activity and ability to inhibit topoisomerase.
Triazoloacridone: Exhibits strong anticancer properties and has entered clinical studies.
Uniqueness: N-(Pyridin-2-yl)acridin-9-amine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biomolecular targets. Its ability to intercalate into DNA and inhibit key enzymes involved in DNA replication and transcription makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
75775-71-2 |
|---|---|
Molecular Formula |
C18H14ClN3 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-pyridin-2-ylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H13N3.ClH/c1-3-9-15-13(7-1)18(21-17-11-5-6-12-19-17)14-8-2-4-10-16(14)20-15;/h1-12H,(H,19,20,21);1H |
InChI Key |
RKGWPORBEGTRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


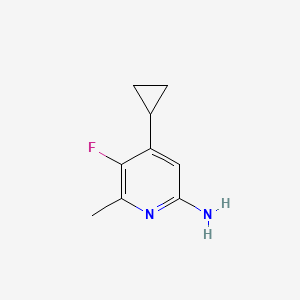
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
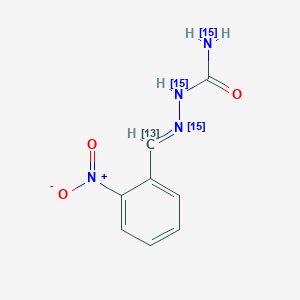
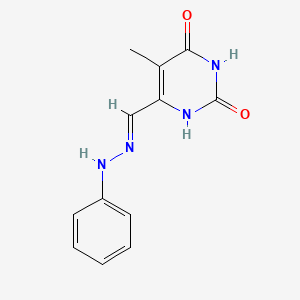

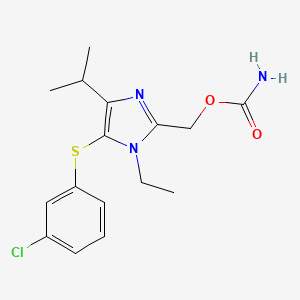

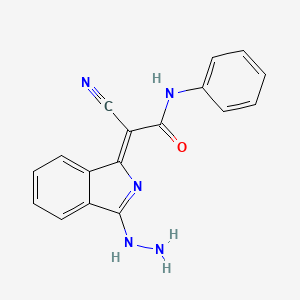
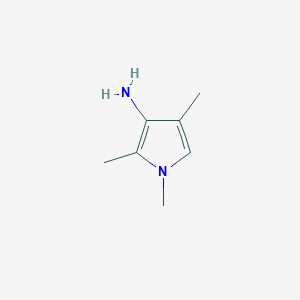
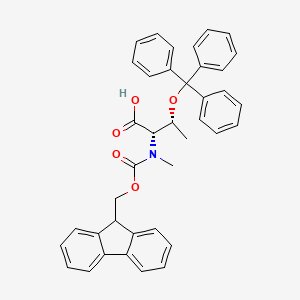
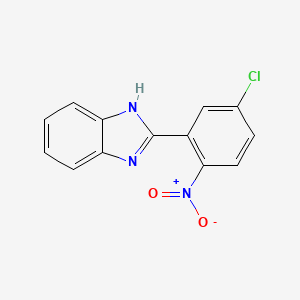
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
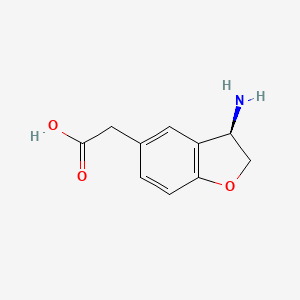
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
